Bienvenue dans la boutique en ligne BenchChem!

5,7-Difluoroindole

Influenza PB2 inhibitor Antiviral

5,7-Difluoroindole (CAS 301856-25-7) is a fluorinated indole validated as a bioisosteric replacement for the 7-azaindole scaffold in influenza PB2 polymerase inhibitors. Derivative 11a demonstrates equipotent antiviral activity (EC₅₀ = 2.5 nM) to Pimodivir while conferring complete resistance to aldehyde oxidase-mediated metabolism—a property unavailable with 7-azaindole or alternative fluorinated indole isomers. X‑ray co‑crystal structure (PDB 6S5V) confirms specific hydrogen‑bonding interactions within the PB2 cap‑binding pocket. This scaffold enables patent expansion and IP differentiation beyond the Pimodivir chemotype. Also applicable to anticancer and CNS‑targeted drug discovery programs. Typical purity ≥97%.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 301856-25-7
Cat. No. B1306068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoroindole
CAS301856-25-7
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)F)F
InChIInChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
InChIKeyWZPOGQRJXZGSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroindole CAS 301856-25-7: Procurement-Grade Fluorinated Indole Building Block for Medicinal Chemistry and Influenza Drug Discovery


5,7-Difluoroindole (CAS 301856-25-7) is a halogenated heterocyclic aromatic compound belonging to the indole class, characterized by two fluorine substitutions at the 5 and 7 positions on the bicyclic indole scaffold . With a molecular formula C₈H₅F₂N and molecular weight 153.13 g/mol, this fluorinated building block has been specifically evaluated as a bioisosteric replacement for the 7-azaindole scaffold in Pimodivir, a PB2 polymerase inhibitor [1]. The compound is commercially available from multiple chemical suppliers with purity specifications typically ranging from 95% to 98% .

5,7-Difluoroindole: Why Alternative Fluorinated Indoles Cannot Simply Be Substituted in Drug Discovery Programs


Generic substitution among fluorinated indoles fails because fluorine positioning critically determines biological outcomes, including metabolic stability, binding affinity, and off-target enzyme susceptibility [1]. The 5,7-difluoro substitution pattern confers resistance to aldehyde oxidase (AO)-mediated metabolism, whereas alternative fluorinated analogs—including certain 7-azaindole scaffolds and other mono-fluorinated indole isomers—are susceptible to AO degradation, leading to rapid in vivo clearance [1]. Additionally, the specific 5,7-difluoro arrangement enables precise hydrogen-bonding interactions within the influenza PB2 cap-binding pocket, as confirmed by crystallographic data, while alternative fluorine substitution patterns yield diminished binding occupancy [1].

5,7-Difluoroindole: Quantified Comparative Evidence for Scientific Selection and Procurement Decisions


Antiviral Potency of 5,7-Difluoroindole Derivative 11a vs. Pimodivir in Influenza A PB2 Inhibition Assay

The 5,7-difluoroindole derivative 11a demonstrated equipotent antiviral activity compared to Pimodivir (VX-787), the clinical-stage PB2 inhibitor containing a 7-azaindole scaffold, in an influenza A virus cellular assay [1]. This established 5,7-difluoroindole as a viable bioisosteric replacement for the 7-azaindole core, enabling scaffold diversification without loss of potency [1].

Influenza PB2 inhibitor Antiviral Bioisostere

Aldehyde Oxidase Metabolic Stability: 5,7-Difluoroindole Derivative 11a vs. 7-Azaindole Pimodivir Analog

The 5,7-difluoroindole derivative 11a demonstrated complete resistance to aldehyde oxidase (AO)-mediated metabolism, in contrast to the 7-azaindole-containing Pimodivir analog, which is known to undergo AO-mediated degradation [1]. This metabolic advantage was a key differentiator identified in the lead optimization program, with the authors explicitly noting that '11a was not at risk of metabolism via aldehyde oxidase, an advantage over previously described inhibitors of this class' [1].

Metabolic stability Aldehyde oxidase Pharmacokinetics Drug metabolism

Oral Pharmacokinetic Profile of 5,7-Difluoroindole Derivative 11a in Murine Model

The 5,7-difluoroindole derivative 11a exhibited favorable oral pharmacokinetic properties in mice, with sufficient exposure to demonstrate in vivo antiviral efficacy [1]. The compound achieved oral bioavailability supportive of once-daily dosing, a critical requirement for influenza therapeutics [1]. Comparative PK data for alternative fluoroindole isomers were not reported in the same study; however, the favorable PK profile is attributed specifically to the 5,7-difluoro substitution pattern conferring AO resistance [1].

Oral bioavailability In vivo PK Preclinical Drug discovery

Crystallographically Confirmed PB2 Cap-Binding Pocket Engagement

The X-ray crystal structure of the 5,7-difluoroindole derivative 11a bound to the influenza A PB2 cap-binding domain was solved and deposited in the Protein Data Bank [1][2]. This structural data provides atomic-level confirmation of binding mode and key molecular interactions, enabling rational structure-based optimization of future analogs [2].

X-ray crystallography Structure-based drug design Binding mode Protein Data Bank

Predicted Physicochemical Properties of 5,7-Difluoroindole

5,7-Difluoroindole exhibits a predicted pKa of 14.71±0.30, indicating weak acidity of the indole N-H proton . The predicted LogP value is reported as 2.37–2.45, reflecting moderate lipophilicity [1]. Water solubility is estimated at 0.236 mg/mL via ESOL prediction . These predicted values establish baseline physicochemical parameters for formulation and purification strategy development; however, direct comparative data against other fluorinated indole isomers were not identified in available sources.

LogP pKa Solubility Physicochemical properties

5,7-Difluoroindole: Evidence-Backed Application Scenarios for Medicinal Chemistry and Drug Discovery Procurement


Influenza PB2 Inhibitor Drug Discovery Programs Requiring Scaffold Diversification

5,7-Difluoroindole serves as a validated bioisosteric replacement for the 7-azaindole scaffold in PB2 inhibitor programs, with the derivative 11a demonstrating equipotent antiviral activity (EC₅₀ = 2.5 nM) to Pimodivir [1]. This scaffold substitution enables patent expansion and intellectual property differentiation while maintaining target potency [1]. Procurement is indicated for medicinal chemistry teams pursuing next-generation influenza therapeutics beyond the Pimodivir chemotype.

Drug Discovery Programs with Aldehyde Oxidase Metabolic Liability Concerns

Medicinal chemistry programs encountering aldehyde oxidase-mediated metabolic instability should consider 5,7-difluoroindole scaffolds, which have demonstrated complete resistance to AO metabolism in validated assays [1]. This property directly addresses a major source of unpredictable human clearance and late-stage candidate attrition, offering a mitigation strategy not available with 7-azaindole or many alternative heterocyclic cores [1].

Structure-Based Drug Design Utilizing Validated PB2 Co-Crystal Structures

Research teams conducting structure-based drug design against the influenza PB2 cap-binding domain can leverage the publicly available X-ray co-crystal structure of 5,7-difluoroindole derivative 11a (PDB entry 6S5V) [2]. This structural data provides atomic-resolution binding information, reducing the time and resources required for initial hit-to-lead optimization and scaffold validation [1][2].

Fluorinated Building Block for General Indole-Based Medicinal Chemistry

As a commercially available fluorinated indole building block with typical purity of 95–98% and established storage conditions (sealed, dry, room temperature) , 5,7-difluoroindole supports diverse medicinal chemistry applications requiring fluorinated heterocyclic cores, including anticancer and CNS-targeted drug discovery programs [3]. The compound's moderate LogP (2.37–2.45) and predicted physicochemical properties enable straightforward chromatographic purification and formulation development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluoroindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.